3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde
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Overview
Description
3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde is an aromatic compound with a complex structure that includes chloro, hydroxy, dimethyl, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylbenzaldehyde followed by chlorination and hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzoic acid.
Reduction: 3-Chloro-6-hydroxy-2,4-dimethyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-5-nitrobenzaldehyde: Lacks the chloro and hydroxy groups.
3-Chloro-2,4-dimethyl-5-nitrobenzaldehyde: Lacks the hydroxy group.
6-Hydroxy-2,4-dimethyl-5-nitrobenzaldehyde: Lacks the chloro group.
Uniqueness
3-Chloro-6-hydroxy-2,4-dimethyl-5-nitrobenzaldehyde is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-chloro-2-hydroxy-4,6-dimethyl-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-4-6(3-12)9(13)8(11(14)15)5(2)7(4)10/h3,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMMXFNTUWSWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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